molecular formula C13H9NO3S B12630381 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene CAS No. 918866-67-8

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene

Cat. No.: B12630381
CAS No.: 918866-67-8
M. Wt: 259.28 g/mol
InChI Key: GPRVBEYUDBKCPZ-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds with thiophene rings are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .

Preparation Methods

The synthesis of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves several steps. One common method includes the reaction of 4-nitrophenol with propargyl bromide to form 4-nitrophenoxyprop-1-yne. This intermediate is then reacted with thiophene under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene can undergo various chemical reactions, including:

Scientific Research Applications

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene ring can interact with various biological molecules. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 2-[3-(4-Methoxyphenoxy)prop-1-yn-1-yl]thiophene
  • 2-[3-(4-Chlorophenoxy)prop-1-yn-1-yl]thiophene
  • 2-[3-(4-Bromophenoxy)prop-1-yn-1-yl]thiophene

Compared to these compounds, 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity .

Properties

CAS No.

918866-67-8

Molecular Formula

C13H9NO3S

Molecular Weight

259.28 g/mol

IUPAC Name

2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene

InChI

InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2

InChI Key

GPRVBEYUDBKCPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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